Methyl (2-pyridinyloxy)acetate
Description
Methyl (2-pyridinyloxy)acetate (C₈H₉NO₃, molecular weight 167.16 g/mol) is an ester derivative of acetic acid featuring a 2-pyridinyloxy substituent. The compound consists of a methyl ester group linked to an acetate backbone, with a pyridine ring attached via an oxygen atom at the 2-position. This structure confers unique physicochemical properties, such as moderate polarity due to the pyridine ring’s electron-withdrawing nature and the ester’s hydrolytic sensitivity. The compound is primarily utilized in organic synthesis and pharmaceutical research as a building block for heterocyclic derivatives or bioactive molecules .
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
methyl 2-pyridin-2-yloxyacetate |
InChI |
InChI=1S/C8H9NO3/c1-11-8(10)6-12-7-4-2-3-5-9-7/h2-5H,6H2,1H3 |
InChI Key |
HPIRYRBVHWWGBC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl (2-pyridinyloxy)acetate with analogous esters containing pyridine, substituted aromatic, or heterocyclic moieties. Key differences in structure, synthesis, and applications are highlighted.
Structural Analogues
Key Observations :
- Ethyl esters (e.g., Ethyl 2-(6-methylpyridin-2-yl)acetate) exhibit higher lipophilicity than methyl esters .
Physicochemical Properties
| Property | This compound | Ethyl 2-(6-methylpyridin-2-yl)acetate | Methyl 2-phenylacetoacetate |
|---|---|---|---|
| Molecular Weight | 167.16 g/mol | 179.21 g/mol | 192.21 g/mol |
| Boiling Point | Not reported | ~180–200°C (estimated) | 250–260°C (decomposes) |
| Solubility | Soluble in DMSO, ethanol | High in ethanol, low in water | Low in water, high in acetone |
| Stability | Hydrolytically sensitive | Stable under anhydrous conditions | Stable at low temperatures |
Notes:
Research Findings and Trends
- Biological Activity : Pyridine-containing esters often demonstrate enhanced bioavailability compared to purely aromatic analogues, as seen in Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate, which is studied for its heterocyclic bioactivity .
Q & A
Basic Research Question
- ¹H NMR : Look for the pyridinyl proton signals (δ 7.1–8.5 ppm), methoxy group (δ 3.7 ppm), and acetate methylene (δ 4.8–5.2 ppm).
- IR : Strong C=O stretch at ~1740 cm⁻¹ and C-O-C ether stretch at ~1250 cm⁻¹.
- MS (EI) : Molecular ion peak at m/z 181 (C₈H₉NO₃) with fragmentation patterns confirming the pyridinyloxy and acetate moieties .
What computational models are suitable for predicting reaction kinetics and thermodynamics in the synthesis of this compound?
Advanced Research Question
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and activation energies for nucleophilic substitution steps. Reactive distillation models (e.g., ASPEN Plus) optimize continuous processes by integrating reaction and separation dynamics. Kinetic parameter estimation via Arrhenius plots from experimental data (e.g., varying temperatures) refines rate constants .
Q. Example Table: DFT-Calculated Activation Energies
| Reaction Step | Activation Energy (kJ/mol) |
|---|---|
| Nucleophilic Attack | 85.3 |
| Leaving Group Departure | 45.7 |
How can contradictory data on ester hydrolysis rates be resolved when studying this compound’s stability?
Advanced Research Question
Discrepancies in hydrolysis rates often stem from pH, solvent polarity, or trace metal ions. Systematic studies under controlled conditions (buffered solutions, inert atmospheres) isolate variables. For example:
- Acidic Hydrolysis : Pseudo-first-order kinetics in 0.1M HCl at 25°C.
- Basic Hydrolysis : Second-order kinetics in 0.1M NaOH.
Use LC-MS to identify degradation products (e.g., 2-pyridinol and acetic acid). Statistical tools like ANOVA assess reproducibility .
What methodologies enable the application of this compound as a building block in drug delivery systems?
Advanced Research Question
The ester’s pyridinyl group facilitates coordination with metal ions (e.g., Fe³⁺, Cu²⁺), enabling nanoparticle synthesis for drug encapsulation. Functionalization via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces bioactive moieties. Stability studies in simulated biological fluids (PBS, pH 7.4, 37°C) assess release kinetics. In vitro assays (e.g., MTT) validate biocompatibility .
Advanced Research Question
- Process Intensification : Microreactors reduce residence time, minimizing hydrolysis.
- Catalyst Screening : Heterogeneous catalysts (e.g., Amberlyst-15) reduce acid waste.
- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate concentrations.
Statistical optimization (e.g., DoE) identifies critical factors (pH, stirring rate) to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
